1-(2-Cyclopropylthiazol-5-yl)ethanone
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Overview
Description
1-(2-Cyclopropylthiazol-5-yl)ethanone is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are significant platforms in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Cyclopropylthiazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under microwave-assisted conditions . This method is efficient and yields the desired thiazole derivative. Industrial production methods often involve multi-step reactions starting from readily available precursors and utilizing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(2-Cyclopropylthiazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities .
Scientific Research Applications
1-(2-Cyclopropylthiazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylthiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This unpredictability allows thiazole derivatives to reset physiological systems differently, making them valuable in drug design and discovery .
Comparison with Similar Compounds
1-(2-Cyclopropylthiazol-5-yl)ethanone can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific cyclopropyl substitution, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H9NOS |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
SBBIVEIUMGKIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CC2 |
Origin of Product |
United States |
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